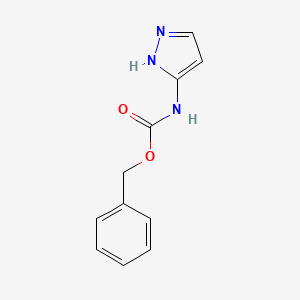

benzyl N-(1H-pyrazol-5-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

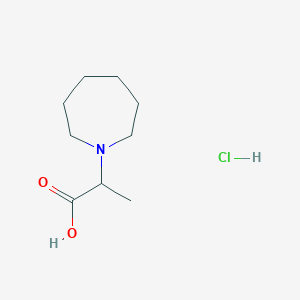

Benzyl N-(1H-pyrazol-5-yl)carbamate is an organic compound with the formula C11H11N3O2 . It can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, involves various strategies including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol .Chemical Reactions Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Wissenschaftliche Forschungsanwendungen

BPC has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis for the preparation of other compounds, such as substituted pyrazoles and pyridines. It has also been used as a model for drug discovery, as it has been shown to bind to certain proteins and inhibit their activity. Additionally, BPC has been used to study biochemical and physiological processes, such as the regulation of gene expression and the metabolism of certain drugs.

Wirkmechanismus

Target of Action

Benzyl (1H-pyrazol-5-yl)carbamate, also known as benzyl N-(1H-pyrazol-5-yl)carbamate, is a compound that has been studied for its potential biological activities

Mode of Action

It is known that 5-amino-pyrazoles, a related class of compounds, are versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . They are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The specific interactions of benzyl (1H-pyrazol-5-yl)carbamate with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that 5-amino-pyrazoles are used in the synthesis of diverse heterocyclic compounds . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions

Result of Action

It is known that 5-amino-pyrazoles, a related class of compounds, have diverse applications, especially in the field of pharmaceutics and medicinal chemistry

Vorteile Und Einschränkungen Für Laborexperimente

The use of BPC in lab experiments has several advantages. It is easy to synthesize and cost-effective, making it a good option for lab experiments. Additionally, it has a variety of biochemical and physiological effects, making it useful for studying a variety of biological processes. However, there are some limitations to using BPC in lab experiments. For example, its mechanism of action is not fully understood, and it can have unpredictable effects on certain proteins and cellular receptors.

Zukünftige Richtungen

There are a variety of potential future directions for the use of BPC in scientific research. For example, further research could be done to better understand its mechanism of action and the effects it has on proteins and cellular receptors. Additionally, further research could be done to explore its potential applications in drug discovery and the development of new treatments for diseases. Additionally, research could be done to explore its potential effects on other biochemical and physiological processes. Finally, research could be done to explore its potential applications in other areas, such as agriculture and food science.

Synthesemethoden

BPC is typically synthesized through a two-step reaction involving the condensation of benzyl chloride and pyrazole-5-carboxylic acid. The first step involves the reaction of these two compounds in the presence of an acid catalyst, such as hydrochloric acid, to form a benzyl pyrazole-5-carboxylate intermediate. The second step is the reaction of this intermediate with a base, such as sodium hydroxide, to form BPC. This method is simple, efficient, and cost-effective, making it an attractive option for the synthesis of BPC.

Eigenschaften

IUPAC Name |

benzyl N-(1H-pyrazol-5-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-11(13-10-6-7-12-14-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMXOEDZCABCNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B6144362.png)

![2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride](/img/structure/B6144384.png)

![3-ethyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B6144395.png)

![2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B6144435.png)

![8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6144451.png)

![(2R)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol, but-2-enedioic acid](/img/structure/B6144454.png)

![3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B6144462.png)